molecular formula C10H12N2O2 B3020409 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2201829-23-2

3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B3020409
CAS No.: 2201829-23-2
M. Wt: 192.218
InChI Key: KJBWGXMFQRQVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a compound that features an oxetane ring and a cyclopenta[c]pyridazine core. The oxetane ring is a four-membered cyclic ether, known for its stability and unique reactivity, while the cyclopenta[c]pyridazine core is a bicyclic structure containing nitrogen atoms. This combination of structural elements makes this compound an interesting compound for various scientific research applications.

Future Directions

The future directions for the study of “3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine” could include further exploration of its synthesis, reactivity, and potential applications in medicinal chemistry. The use of oxetane and pyridazine rings in drug discovery is an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the formation of the oxetane ring followed by its attachment to the cyclopenta[c]pyridazine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the intramolecular etherification of alcohols or the epoxide ring opening/ring closing reactions are commonly used .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine include other oxetane derivatives and pyridazine-based molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of an oxetane ring and a cyclopenta[c]pyridazine core.

Properties

IUPAC Name

3-(oxetan-3-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-4-10(12-11-9(7)3-1)14-8-5-13-6-8/h4,8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBWGXMFQRQVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.